(3-Methoxy-4-nitrophenyl)methanamine
Overview
Description
(3-Methoxy-4-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanamine group (-CH2NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Methoxy-4-nitrophenyl)methanamine involves the reduction of 3-methoxy-4-nitrobenzamide. The process typically uses a borane-tetrahydrofuran (THF) complex as the reducing agent. The reaction is carried out under reflux conditions with an inert atmosphere, followed by purification through column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products
Reduction: 3-Methoxy-4-aminophenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Scientific Research Applications
(3-Methoxy-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Methoxy-4-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
(4-Nitrophenyl)methanamine: Similar structure but lacks the methoxy group.
(3-Methoxyphenyl)methanamine: Similar structure but lacks the nitro group.
(3-Nitrophenyl)methanamine: Similar structure but lacks the methoxy group.
Uniqueness
(3-Methoxy-4-nitrophenyl)methanamine is unique due to the presence of both methoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-methoxy-4-nitrophenyl)methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKAZHUXAFBMQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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